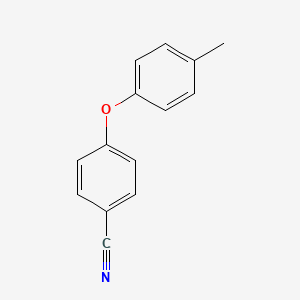
Pentafluoroethyl ethyl ether
Overview
Description
Pentafluoroethyl ethyl ether, also known as Ethyl pentafluoroethyl ether, is a chemical compound with the molecular formula C4H5F5O . It has an average mass of 164.074 Da and a monoisotopic mass of 164.026062 Da . It is also known by other names such as 1-Ethoxy-1,1,2,2,2-pentafluoroethane and Ethoxypentafluoroethane .
Molecular Structure Analysis
The Pentafluoroethyl ethyl ether molecule contains a total of 14 bonds. There are 9 non-H bonds, 2 rotatable bonds, and 1 ether (aliphatic) . The systematic name for this compound is 1-Ethoxy-1,1,2,2,2-pentafluoroethane .Chemical Reactions Analysis
Ethers are generally unreactive, making them excellent solvents. The most common reaction of ethers is cleavage of the C–O bond by strong acids. During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
Pentafluoroethyl ethyl ether has a density of 1.3±0.1 g/cm3, a boiling point of 21.8±35.0 °C at 760 mmHg, and a vapor pressure of 850.1±0.0 mmHg at 25°C . It has a flash point of -28.5±21.8 °C and an index of refraction of 1.288 . It also has a molar refractivity of 23.1±0.3 cm3 .Scientific Research Applications
1. Lithium/Sulfur Batteries
Pentafluoroethyl ethyl ether derivatives, such as ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE), have been studied for their use in lithium/sulfur batteries. Research by Lu et al. (2015) highlights the role of ETFE in enhancing the stability of the electrolyte/anode interface and improving the electrochemical performance of these batteries.
2. Synthesis Techniques
The synthesis of pentafluoroethyl ethers through silver-mediated oxidative pentafluoroethylation of alcohols and phenols has been explored. Fu et al. (2017) developed a method using broadly available substrates and reagents to produce various pentafluoroethyl ethers, showcasing the versatility of this compound in synthetic chemistry.
3. Reactive Distillation in Ether Synthesis
The synthesis of ethers such as ethyl tert-butyl ether (ETBE) through reactive distillation offers advantages in terms of higher conversion rates and improved energy efficiency. Research by Jhon & Lee (2003) provides insights into the dynamic simulation of this process, emphasizing the significance of pentafluoroethyl ethyl ether in industrial-scale synthesis.
4. Liquid Extraction of Ethanol
The use of fluorinated ethers in the liquid extraction of ethanol from ethyl tert-butyl ether (ETBE) has been investigated. Arce et al. (2006) studied the impact of fluorinated ethers on the separation of ether and alcohol, highlighting the application in industrial separations.
5. Impact on Engine Performance
The addition of ethers like ETBE to diesel fuel can alter its physicochemical properties and performance in engine tests. Menezes et al. (2006) investigated the effects of ether additives on diesel, demonstrating the potential of pentafluoroethyl ethyl ether in fuel formulation.
6. Etherification for Fuel Formulation
The etherification of biodiesel-derived glycerol with ethanol over specific catalysts to produce ethyl ethers for use as gasoline or diesel fuel components is another application. Melero et al. (2012) focused on this process, emphasizing the role of pentafluoroethyl ethyl ether derivatives in biofuel production.
Safety and Hazards
Ethers, including Pentafluoroethyl ethyl ether, should be handled with care due to their potential hazards. They can form dust and vapors, which should be avoided. Contact with skin and eyes should be prevented, and personal protective equipment, including chemical impermeable gloves, should be used .
properties
IUPAC Name |
1-ethoxy-1,1,2,2,2-pentafluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F5O/c1-2-10-4(8,9)3(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJVPUWOURIOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379749 | |
| Record name | Pentafluoroethyl ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluoroethyl ethyl ether | |
CAS RN |
22052-81-9 | |
| Record name | Pentafluoroethyl ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2-Methylpropyl)sulfanyl]benzoic acid](/img/structure/B1350959.png)







![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)
